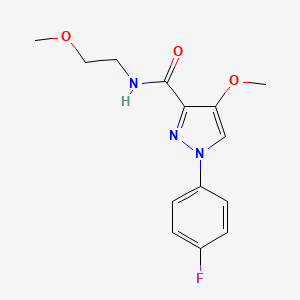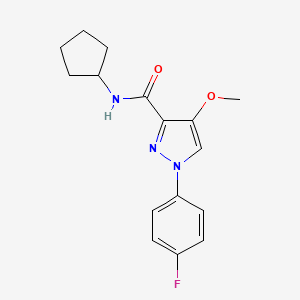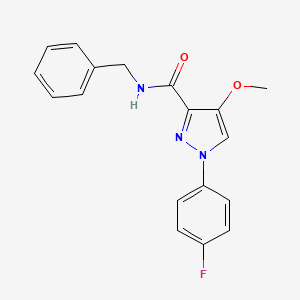
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide, commonly known as FMPP, is an organic compound that has a wide range of applications in organic synthesis. FMPP is an important intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in a variety of reactions. FMPP is a versatile compound with many potential uses.
科学的研究の応用
FMPP has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Additionally, FMPP has been used in the synthesis of a variety of organic compounds, such as polymers and monomers. Additionally, FMPP has been used in the synthesis of a variety of catalysts, such as Lewis acids and Brønsted acids.
作用機序
The mechanism of action of FMPP is not completely understood, however, it is believed to involve a number of different steps. First, the Grignard reagent reacts with the alkyl halide to form an alkyl halide. This reaction is then followed by a reaction with an acid to form the desired product. Additionally, FMPP can be synthesized through the use of an oxazaborolidine reaction, in which an alkyl halide is reacted with an oxazaborolidine reagent to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPP are not well understood. However, it has been shown to have some effects on the metabolism of certain compounds. For example, FMPP has been shown to inhibit the activity of certain enzymes involved in the metabolism of fatty acids. Additionally, FMPP has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.
実験室実験の利点と制限
The advantages of using FMPP in laboratory experiments include its versatility and its ability to be used in a variety of reactions. Additionally, FMPP is relatively inexpensive and can be obtained from a variety of sources. The limitations of using FMPP in laboratory experiments include its low solubility in water and its potential to cause skin and eye irritation.
将来の方向性
The potential future directions for FMPP include further development of its applications in organic synthesis. Additionally, further research into its biochemical and physiological effects is needed in order to fully understand its potential uses. Additionally, further research into its potential applications in the synthesis of catalysts, such as Lewis acids and Brønsted acids, is needed. Additionally, further research into its potential applications in the synthesis of polymers and monomers is needed. Finally, further research into its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes is needed.
合成法
FMPP can be synthesized through a variety of methods. The most common method is the use of a Grignard reaction, in which an alkyl halide is reacted with a Grignard reagent to form an alkyl halide. This reaction is then followed by a reaction with an acid to form the desired product. Additionally, FMPP can be synthesized through the use of an oxazaborolidine reaction, in which an alkyl halide is reacted with an oxazaborolidine reagent to form the desired product.
特性
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2/c1-3-8-16-14(19)13-12(20-2)9-18(17-13)11-6-4-10(15)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPPAQLEUQKAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-methoxy-N-propyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


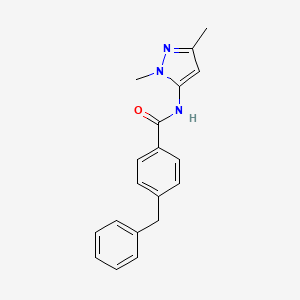
![4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529683.png)
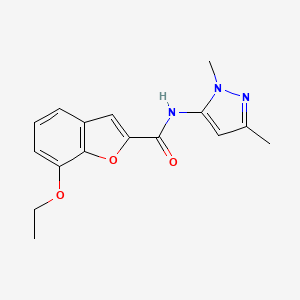
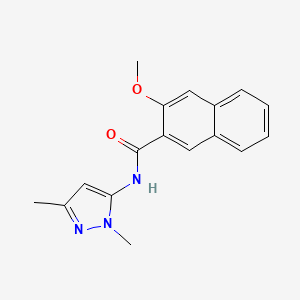
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B6529703.png)
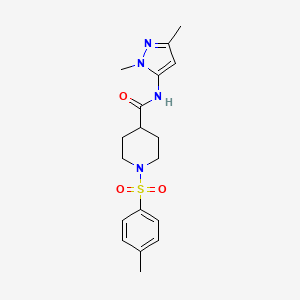
![4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B6529722.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B6529725.png)
![1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B6529732.png)
![1-[1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6529738.png)
